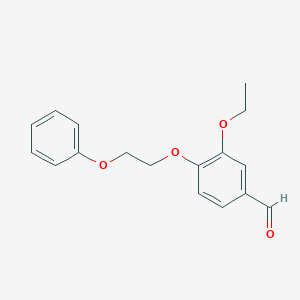

3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-(2-phenoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-2-19-17-12-14(13-18)8-9-16(17)21-11-10-20-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSJLIAEAVRBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of a crystalline solid. While a crystal structure for 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde has not been reported, analysis of analogous compounds provides insight into the expected solid-state features.

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π Stacking)

The crystal packing of benzaldehyde (B42025) derivatives is often governed by a network of weak intermolecular interactions. nih.gov For this compound, it is anticipated that C-H···O hydrogen bonds would be significant in stabilizing the crystal lattice. These interactions would likely involve the hydrogen atoms of the ethoxy and phenoxy groups, as well as the aromatic rings, acting as donors, and the oxygen atoms of the ether and carbonyl functionalities acting as acceptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplicity

The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm. The aromatic protons on the benzaldehyde ring would likely appear as a set of multiplets in the range of 6.9-7.8 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The protons of the phenoxy group would also resonate in the aromatic region.

The protons of the ethoxy group would present as a characteristic triplet (for the methyl group) and a quartet (for the methylene (B1212753) group). The two methylene groups of the phenoxyethoxy chain would each give rise to distinct signals, likely triplets, in the region of 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehydic H | 9.8 - 10.0 | Singlet |

| Aromatic H (benzaldehyde ring) | 6.9 - 7.8 | Multiplet |

| Aromatic H (phenoxy ring) | 6.8 - 7.4 | Multiplet |

| -OCH₂CH₃ | 4.0 - 4.3 | Quartet |

| -OCH₂CH₂O- | 4.2 - 4.5 | Triplet |

| -OCH₂CH₂O- | 3.8 - 4.1 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The carbonyl carbon of the aldehyde group would be the most downfield signal, expected in the range of 190-195 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with carbons attached to oxygen atoms resonating at lower field. The methylene carbons of the ethoxy and phenoxyethoxy groups would be found in the range of 60-70 ppm, and the methyl carbon of the ethoxy group would be the most upfield signal, around 15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 195 |

| Aromatic C-O | 145 - 160 |

| Aromatic C | 110 - 140 |

| -OCH₂CH₃ | 63 - 68 |

| -OCH₂CH₂O- | 65 - 75 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methyl and methylene protons of the ethoxy group, and between the adjacent methylene protons of the phenoxyethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This technique would be crucial for establishing the connectivity between the different fragments of the molecule, such as linking the ethoxy group to the benzaldehyde ring and the phenoxyethoxy group to its respective oxygen and phenyl moieties.

By combining these advanced spectroscopic and crystallographic techniques, a complete and unambiguous structural elucidation of this compound could be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, the molecular formula is C17H18O4, leading to a calculated molecular weight of approximately 286.32 g/mol . The electron ionization mass spectrum would be expected to show a molecular ion peak ([M]+) corresponding to this mass.

The fragmentation of this compound is anticipated to proceed through several characteristic pathways common to aromatic aldehydes and ethers. Alpha-cleavage adjacent to the carbonyl group is a typical fragmentation for aldehydes, which could result in the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edujove.comlibretexts.org Another significant fragmentation pathway involves the cleavage of the ether bonds. The bond between the phenoxy group and the ethoxy chain, as well as the bond between the ethoxy group and the benzaldehyde ring, are susceptible to cleavage, leading to a variety of fragment ions.

A plausible fragmentation pattern would involve the initial loss of the phenoxy group, followed by further fragmentation of the remaining structure. The stability of the resulting carbocations plays a crucial role in dictating the observed fragmentation pattern.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 286 | [C17H18O4]+• | Molecular Ion |

| 285 | [C17H17O4]+ | Loss of H• from the aldehyde group (α-cleavage) |

| 257 | [C16H17O3]+ | Loss of the formyl group (CHO) |

| 193 | [C11H13O3]+ | Cleavage of the O-CH2 bond of the phenoxyethoxy group |

| 165 | [C9H9O3]+ | Cleavage of the phenoxyethoxy side chain |

| 151 | [C8H7O3]+ | Further fragmentation of the benzaldehyde core |

| 121 | [C8H9O]+ | Fragment from the ethoxy and benzaldehyde portion |

| 93 | [C6H5O]+ | Phenoxy cation |

| 77 | [C6H5]+ | Phenyl cation from the phenoxy group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds, with each type of bond and functional group having characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would be expected to exhibit characteristic bands for the aldehyde, ether, and aromatic functional groups. The aldehyde group will show a strong C=O stretching vibration, typically in the range of 1680-1705 cm-1 for aromatic aldehydes. pressbooks.pub The aldehyde C-H bond will have two characteristic stretching vibrations around 2720 and 2820 cm-1.

The aromatic rings will display C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1400-1600 cm-1 region. The ether linkages (both aliphatic and aromatic) will produce characteristic C-O stretching bands, typically in the 1000-1300 cm-1 region. researchgate.netnih.gov The ethoxy group will also show C-H stretching and bending vibrations for the CH2 and CH3 groups.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH3, CH2) |

| 2850-2820 | C-H Stretch | Aldehyde |

| 2750-2720 | C-H Stretch | Aldehyde |

| 1705-1685 | C=O Stretch | Aldehyde |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1480-1440 | C-H Bend | Aliphatic (CH2) |

| 1390-1370 | C-H Bend | Aliphatic (CH3) |

| 1300-1200 | C-O Stretch | Aryl Ether |

| 1150-1050 | C-O Stretch | Alkyl Ether |

| 900-675 | C-H Out-of-plane Bend | Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzaldehyde. Benzaldehyde itself typically exhibits two main absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transition, which is generally more intense, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring and the carbonyl group. The n → π* transition, which is typically weaker, involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital.

The presence of the ethoxy and phenoxyethoxy substituents on the benzaldehyde ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the electron-donating nature of the oxygen atoms in the ether groups, which extends the conjugation of the π-electron system.

Table 3: Predicted UV-Vis Spectroscopy Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~280-320 | Conjugated system (Aromatic ring and C=O) |

| n → π | ~320-360 | Carbonyl group (C=O) |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of molecules. researchgate.netnih.govrsc.org DFT methods calculate the electron density of a molecule to determine its energy and other properties, providing a balance between accuracy and computational cost. nih.gov For 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde, DFT calculations would reveal insights into its geometry, stability, and sites of chemical reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netbhu.ac.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govresearchgate.net For this compound, the analysis would likely show the HOMO localized on the electron-rich phenoxyethoxy and ethoxy groups, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde (B42025) portion of the molecule. This distribution dictates its role in chemical reactions, particularly in interactions with biological targets.

Table 1: Theoretical Parameters Derived from HOMO-LUMO Energies (Note: The following table is illustrative, showing the types of data that would be generated from a DFT calculation. Specific values for this compound require dedicated computational studies.)

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / η | Measure of polarizability |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. deeporigin.comuni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. uni-muenchen.deresearchgate.netyoutube.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas that are relatively neutral. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atom of the aldehyde group, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. mdpi.com The hydrogen atom of the aldehyde group and the aromatic protons would likely exhibit a positive potential (blue), indicating sites for nucleophilic interaction. bhu.ac.in This information is invaluable for predicting non-covalent interactions, molecular recognition patterns, and potential binding orientations with biological targets. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecules like this compound, which contain flexible ether linkages and rotatable single bonds, can exist in numerous different spatial arrangements or conformations. rsc.orgtandfonline.com Molecular Dynamics (MD) simulations are a powerful computational method used to explore this conformational landscape by simulating the movement of atoms and molecules over time. tandfonline.comnih.govnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comdergipark.org.tr This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. mdpi.comnih.gov

In a molecular docking study of this compound, the molecule would be treated as a ligand and "docked" into the active site of a specific protein target. The docking algorithm would sample a large number of possible binding poses and score them based on factors like intermolecular forces, geometric complementarity, and binding energy. nih.govsigmaaldrich.com The results would predict the most likely binding mode of the compound and identify key interactions, such as hydrogen bonds or hydrophobic contacts, with the protein's amino acid residues. mdpi.com Such studies are essential for predicting the biological activity of the compound and for guiding the design of more potent derivatives. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. wikipedia.orgnih.gov These models are built by correlating calculated molecular descriptors with experimentally measured activities or properties for a series of related compounds. nih.govnih.gov

Computational Descriptor Generation and Correlation Analysis

The foundation of any QSAR/QSPR model is the generation of molecular descriptors. scribd.comresearchgate.net These are numerical values that describe the physicochemical, electronic, or structural properties of a molecule. nih.gov For a series of compounds including this compound, a wide range of descriptors would be calculated.

Table 2: Categories of Molecular Descriptors for QSAR/QSPR Modeling (Note: This table provides examples of descriptor types that would be calculated for a QSAR study.)

| Descriptor Category | Examples | Description |

| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Describes the basic composition of the molecule. |

| Topological (2D) | Connectivity Indices, Wiener Index, Balaban J Index | Describes the atom connectivity and branching of the molecule. mdpi.com |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shape Indices | Describes the 3D shape and size of the molecule. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polarizability | Describes properties related to the molecule's behavior in different phases. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Describes the electronic properties derived from quantum calculations. |

Once the descriptors are generated for a set of molecules with known activities (e.g., enzyme inhibition), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model. nih.govnih.gov This model identifies which descriptors are most important for the activity and can be used to predict the activity of new, untested compounds like this compound, thereby accelerating the discovery process. oup.comresearchgate.net

Unable to Generate Article Due to Lack of Specific Research on "this compound" in Computational Chemistry

Following a comprehensive and multi-stage search of scientific literature and databases, it has been determined that there is no publicly available research specifically detailing the computational chemistry and theoretical modeling of the compound "this compound" as required by the provided outline.

The performed searches included:

Initial broad searches for any computational chemistry studies related to the compound.

Targeted searches using keywords such as "pharmacophore model," "in silico design," "derivatives," and "analogues" in conjunction with the compound's name.

Broader searches on related structures like "benzaldehyde ethers" and "phenoxyethoxy benzaldehyde derivatives" in an attempt to find any mention of the specific compound within a larger study.

While general information on the chemical properties of "this compound" and its derivatives is available, and methodologies for pharmacophore modeling and in silico design are well-documented for other compounds, the specific application of these computational techniques to "this compound" has not been reported in the accessible scientific literature.

Therefore, due to the strict constraint to generate content solely on the requested topics for this specific chemical compound, and the absence of the necessary research data, it is not possible to produce the requested article without resorting to speculation or fabricating information, which would violate the principles of scientific accuracy.

Medicinal Chemistry and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde Derivatives

There is no publicly available research that has elucidated the structure-activity relationships of this compound derivatives. Scientific inquiry into how modifications of its ethoxy, phenoxyethoxy, and benzaldehyde (B42025) moieties would affect its biological potency has not been reported.

Elucidation of Key Structural Features for Biological Potency

Without experimental data, the key structural features of this compound that are essential for any potential biological potency remain unknown.

Impact of Conformational Flexibility on Biological Response

The impact of the conformational flexibility of the ether linkage in this compound on a biological response has not been investigated in any published studies.

Investigation of Potential Pharmacological Targets and Mechanisms of Action

There are no available studies that have investigated the potential pharmacological targets or the mechanisms of action for this compound.

Enzyme Inhibition Profiling and Mechanistic Insights

An enzyme inhibition profile for this compound is not available in the scientific literature, and therefore, no mechanistic insights can be provided.

Receptor Binding Affinity and Selectivity Studies

Data from receptor binding affinity and selectivity studies for this compound have not been published.

In Vitro Biological System Interactions and Mechanistic Underpinnings

Detailed in vitro studies on the interaction of this compound with biological systems and the underlying mechanisms of these interactions are not documented in the available scientific literature.

Antimicrobial Activity against Specific Pathogens (e.g., Antibacterial, Antifungal)

There is no specific data in the reviewed scientific literature detailing the antimicrobial activity of this compound against specific bacterial or fungal pathogens. While the benzaldehyde moiety is a common feature in compounds investigated for antimicrobial effects, the specific substituent pattern of this compound has not been evaluated. Future research would be required to determine its potential efficacy, including the determination of Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a panel of clinically relevant microorganisms.

Anticancer Activity in Cell Lines and Pathway Analysis

No studies reporting the in vitro anticancer or cytotoxic activity of this compound against human cancer cell lines were identified. Consequently, there is no information regarding its potential mechanisms of action, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific cancer-related pathways. The evaluation of its IC50 (half-maximal inhibitory concentration) values across various cancer cell lines would be the first step in exploring this potential therapeutic application.

Pharmacokinetic and Pharmacodynamic Modeling (Pre-clinical, Theoretical Focus)

There are no published preclinical or theoretical studies on the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) or pharmacodynamic properties of this compound. In silico computational modeling could theoretically predict properties like oral bioavailability, blood-brain barrier penetration, or potential for metabolism by cytochrome P450 enzymes. However, such predictive studies for this specific molecule are not available in the current body of scientific literature.

Materials Science and Advanced Functional Materials Applications

Incorporation into Polymeric Architectures and Composites

There is currently no specific research detailing the incorporation of 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde into polymeric architectures or composites. The aldehyde functional group suggests potential for its use as a monomer or a modifying agent in polymer synthesis. For instance, it could potentially undergo condensation polymerization with suitable co-monomers to form novel polyesters, polyacetals, or polyimines. Its bulky phenoxyethoxy side group could influence the resulting polymer's physical properties, such as its glass transition temperature, solubility, and mechanical characteristics. However, no published studies have explored these possibilities.

Development of Functional Materials through Chemical Modifications

The chemical structure of this compound offers several avenues for modification to create functional materials. The aldehyde group is particularly reactive and can be a site for a variety of chemical transformations.

Exploration of Optical and Photophysical Properties in Derived Materials

No studies specifically investigating the optical and photophysical properties of materials derived from this compound have been found. Generally, aromatic aldehydes are precursors to Schiff bases and other conjugated systems that can exhibit interesting properties such as fluorescence or non-linear optical activity. The photophysical characteristics would be highly dependent on the specific derivatives synthesized from this compound.

Design and Synthesis of Chemical Sensors and Sensing Platforms

The design and synthesis of chemical sensors based on this compound have not been reported in the available literature. In principle, the molecule could be functionalized to act as a recognition unit (receptor) for specific analytes. For example, its aldehyde group could be converted into a Schiff base that might selectively bind to certain metal ions, potentially leading to a detectable colorimetric or fluorescent response.

Supramolecular Assembly and Host-Guest Chemistry Applications

There is no available research on the application of this compound in supramolecular assembly or host-guest chemistry.

Principles of Self-Assembly and Molecular Recognition in Systems

While the principles of self-assembly and molecular recognition are well-established in chemistry, their application to systems involving this compound has not been documented. The presence of ether linkages and aromatic rings could potentially allow for non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, which are crucial for self-assembly processes.

Complexation Behavior with Metal Ions (e.g., Lanthanides)

Specific data on the complexation behavior of this compound with metal ions, including lanthanides, is not found in the scientific literature. The ether oxygens and the aldehyde oxygen could potentially act as coordination sites for metal ions. However, without experimental evidence, any discussion of its chelating properties or the characteristics of its potential metal complexes would be purely speculative.

Catalysis and Reaction Engineering Applications of this compound

Extensive literature searches did not yield specific research focused on the catalytic applications of this compound. The following sections reflect the current lack of available data on its direct use in the design of catalytic systems and in mechanistic studies.

Design of Heterogeneous and Homogeneous Catalytic Systems Utilizing the Compound Moiety

There is currently no available scientific literature detailing the design of either heterogeneous or homogeneous catalytic systems that specifically utilize the this compound moiety. Research in catalysis often focuses on related benzaldehyde (B42025) derivatives, but direct application or incorporation of this specific compound has not been reported.

General studies on substituted benzaldehydes in catalysis indicate that the electronic properties of substituents can influence catalyst-substrate interactions. For instance, electron-donating groups can affect the adsorption properties of benzaldehyde derivatives on catalyst surfaces. d-nb.info However, without specific studies on this compound, its potential role as a ligand, substrate, or catalyst component remains theoretical.

Mechanistic Studies of Catalytic Activity and Selectivity

Consistent with the absence of its application in catalytic system design, there are no mechanistic studies available in the scientific literature concerning the catalytic activity and selectivity of this compound.

Mechanistic studies have been conducted on other benzaldehyde derivatives in various reactions, such as N-heterocyclic carbene-catalyzed processes and multicomponent reactions. nih.govrsc.org These studies provide insights into how the aldehyde functional group participates in catalytic cycles. For example, in the Stetter reaction, the aldehyde adds to a Michael acceptor, a process that can compete with side reactions like benzoin (B196080) condensation. rsc.org The specific influence of the ethoxy and phenoxyethoxy substituents of the target compound on such mechanisms has not been investigated.

Due to the lack of available data, a data table cannot be generated for this section.

Q & A

Q. What are the standard synthetic routes for 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or Williamson etherification. For example, reacting 4-fluorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours achieves the desired ether linkage . Yield optimization requires strict control of stoichiometry, exclusion of moisture, and post-reaction purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, ether C-O-C at ~1250 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions; aromatic protons appear as distinct multiplets (δ 6.8–7.8 ppm), and ethoxy groups show characteristic triplet signals .

- X-ray Diffraction : Single-crystal XRD resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELX software refines crystallographic data to validate bond lengths and angles .

Q. What are the known biological activities of structurally similar benzaldehyde derivatives?

Analogous compounds (e.g., 3-ethoxy-4-fluorobenzaldehyde) exhibit antimicrobial and anti-inflammatory properties. Research on this compound should prioritize in vitro assays (e.g., cytotoxicity in cancer cell lines, enzyme inhibition studies) and structure-activity relationship (SAR) analyses to identify critical substituent effects .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and crystallographic results during structure validation?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). For example, rotational flexibility of ethoxy groups in solution might average NMR signals, whereas XRD shows fixed conformations. Cross-validation using computational methods (e.g., DFT calculations for optimized geometries) and temperature-dependent NMR studies can resolve such conflicts .

Q. What experimental strategies optimize the synthesis of polyazomethines using this benzaldehyde derivative to enhance electrical conductivity?

- Monomer Design : Ensure high purity of this compound via repeated recrystallization.

- Polymerization : React with diamines (e.g., p-phenylenediamine) in anhydrous DMSO at 120°C under nitrogen, followed by doping with iodine or sulfonic acids to increase charge carriers .

- Characterization : Measure conductivity via the four-probe method (reported range: 4.0×10⁻⁵ to 6.4×10⁻⁵ S·cm⁻¹) and correlate with polymer crystallinity (powder XRD) and thermal stability (TGA) .

Q. In designing toxicity studies, what methodologies adapted from flavoring substance evaluations (e.g., EFSA protocols) are applicable?

Follow EFSA’s tiered approach:

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.

- Subchronic Toxicity : 90-day rodent studies with dose-response analysis.

- Metabolite Profiling : Identify degradation products via LC-MS and assess bioaccumulation potential .

Q. How does the positioning of ethoxy and phenoxyethoxy groups affect the compound’s reactivity in nucleophilic substitution reactions?

The electron-donating ethoxy group at the 3-position activates the benzene ring toward electrophilic substitution, while the bulky phenoxyethoxy group at the 4-position sterically hinders para-substitution. Comparative kinetic studies using substituents with varying electronic/steric profiles (e.g., methoxy vs. ethoxy) can quantify these effects .

Methodological Guidance for Data Contradiction Analysis

Q. How to resolve discrepancies in thermal stability data between TGA and DSC results?

- TGA : Measures mass loss (degradation onset ~250°C for polyazomethines).

- DSC : Detects glass transitions (Tg) or melting points (Tm). Contradictions may arise from sample preparation (e.g., crystallinity vs. amorphous phases). Repeat analyses under identical conditions and use complementary techniques like variable-temperature XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.